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Compound of Interest

Compound Name:
2-Chloro-4-(4-

methoxyphenyl)thiazole

CAS No.: 2104-01-0

Cat. No.: B1452138

Get Quote

Scaffold Mechanics, Synthetic Utility, and
Pharmacological Trajectories[1]
Executive Summary
2-Chloro-4-(4-methoxyphenyl)thiazole (CAS: 2103-96-0 / Analogous series) represents a

critical electrophilic scaffold in medicinal chemistry. While often categorized as a synthetic

intermediate, its structural architecture—combining a reactive C2-chlorine "warhead" with a

lipophilic, hydrogen-bond-accepting 4-anisyl "anchor"—makes it a privileged template for

developing high-affinity ligands.

This guide analyzes the compound not merely as a reagent, but as a pharmacophore

precursor. Its mechanism of action is dual-layered:

Chemical MoA: It functions as a substrate for nucleophilic aromatic substitution (

), enabling the rapid generation of diverse libraries (aminothiazoles, hydrazinylthiazoles).
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Biological MoA (Derived): Upon derivatization, the scaffold integrates into the ATP-binding

pockets of kinases (EGFR, VEGFR-2) and bacterial DNA gyrase (GyrB), where the 4-

methoxyphenyl moiety provides critical hydrophobic stabilization.

Chemical Identity & Physicochemical Profile[2][3][4][5]
[6]
The molecule consists of a 1,3-thiazole ring substituted at the 4-position with a p-

methoxyphenyl group and at the 2-position with a chlorine atom.

Property Value / Description

IUPAC Name 2-Chloro-4-(4-methoxyphenyl)-1,3-thiazole

Molecular Formula

Molecular Weight ~225.69 g/mol

LogP (Predicted) ~3.2 (Lipophilic)

Electronic Character
Electron-deficient C2 (due to N3 and Cl);

Electron-rich Phenyl ring (due to -OMe)

Key Reactivity
Nucleophilic displacement at C2; Electrophilic

substitution at C5

Synthetic Mechanism: The Hantzsch-Sandmeyer
Sequence
The generation of this scaffold typically follows a robust two-stage protocol involving the

Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation.

Step 1: Hantzsch Cyclization
The reaction of 2-bromo-4'-methoxyacetophenone with thiourea yields the 2-amino

intermediate. The mechanism involves the nucleophilic attack of the thiourea sulfur on the

-carbon of the ketone, followed by cyclodehydration.

Step 2: Diazotization and Chlorination (Sandmeyer)
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The 2-amino-4-(4-methoxyphenyl)thiazole is converted to the 2-chloro derivative via

diazotization. The diazonium salt is unstable and is displaced by chloride ions (using CuCl or

concentrated HCl).

Experimental Protocol: Synthesis of the Scaffold

Cyclization: Dissolve 2-bromo-4'-methoxyacetophenone (10 mmol) and thiourea (11 mmol)

in Ethanol (20 mL). Reflux for 2-4 hours. Cool, filter the hydrobromide salt of 2-amino-4-(4-

methoxyphenyl)thiazole. Neutralize with

.

Chlorination: Suspend the 2-amino intermediate (5 mmol) in conc. HCl (10 mL) at 0-5°C. Add

(aq) dropwise to form the diazonium species. Stir for 30 mins.

Displacement: Slowly add CuCl (or warm the solution) to facilitate

evolution and chloride substitution.

Workup: Extract with Ethyl Acetate, wash with brine, dry over

, and recrystallize from Ethanol.

Mechanism of Action: The "Anchor and Trigger" Model
To understand the utility of this compound in drug development, we must analyze its

interactions through the "Anchor and Trigger" model.

The Trigger: C2-Chloro Electrophilicity
The C2 position of the thiazole ring is inherently electron-deficient due to the inductive effect of

the adjacent Nitrogen and Sulfur atoms. The Chlorine atom enhances this deficiency, making

C2 a "soft" electrophile.

Mechanism: Nucleophiles (amines, thiols, hydrazines) attack C2, forming a Meisenheimer-

like tetrahedral intermediate. The chloride acts as a leaving group, restoring aromaticity.
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Utility: This allows the attachment of "tail" groups (e.g., piperazines, morpholines) that

solubilize the drug or interact with the solvent-exposed regions of a protein target.

The Anchor: 4-(4-Methoxyphenyl) Pharmacophore
Once the drug enters a binding pocket, the 4-(4-methoxyphenyl) group acts as the primary

anchor.

Hydrophobic Clamping: The phenyl ring engages in

-

T-shaped or parallel stacking interactions with aromatic residues (e.g., Phenylalanine,
Tyrosine) in the target protein.

H-Bond Acceptance: The para-methoxy oxygen serves as a weak hydrogen bond acceptor,

often interacting with backbone amides or specific water networks within the active site.

Therapeutic Trajectories (Derived Bioactivity)[5]
The 2-chloro-4-(4-methoxyphenyl)thiazole scaffold is the precursor to several classes of

bioactive agents.

Pathway A: Tyrosine Kinase Inhibition (EGFR / VEGFR-2)
Derivatives where the C2-chlorine is replaced by anilines or hydrazones often function as ATP-

competitive inhibitors.

Target: Epidermal Growth Factor Receptor (EGFR).[1]

Binding Mode: The thiazole nitrogen (N3) often forms a key hydrogen bond with the "hinge

region" of the kinase (e.g., Met793 in EGFR). The 4-methoxyphenyl group occupies the

hydrophobic "back pocket" (Gatekeeper region), determining selectivity.

Outcome: Prevention of autophosphorylation, halting downstream signaling

(Ras/Raf/MEK/ERK), leading to apoptosis in cancer cells (e.g., NSCLC).

Pathway B: Bacterial DNA Gyrase Inhibition[1]
Target: GyrB subunit of DNA Gyrase (essential for DNA supercoiling).[1]
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Mechanism: 2-amino-thiazole derivatives bind to the ATP-binding pocket of GyrB. The 4-

methoxyphenyl group stacks against conserved residues, stabilizing the inhibitor-enzyme

complex and preventing ATP hydrolysis.

Outcome: Bacteriostasis or bactericidal activity against Gram-positive pathogens (S.

aureus).[2][1]

Visualization: Synthesis & Signaling
The following diagrams illustrate the synthetic pathway to the scaffold and the downstream

biological signaling inhibited by its derivatives.
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Figure 1: Integrated workflow showing the chemical synthesis of the 2-chloro scaffold and its

transformation into bioactive ligands that inhibit kinase or gyrase pathways.

Experimental Protocol: In Vitro Kinase Assay (EGFR)[5]
To validate the activity of derivatives synthesized from the 2-chloro scaffold, the following

standard protocol is recommended.

Reagents:

Recombinant EGFR kinase domain.

Poly(Glu,Tyr) 4:1 substrate.
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-ATP or Luciferase-based ATP detection system.

Test Compound (Derivative of 2-chloro-4-(4-methoxyphenyl)thiazole).

Procedure:

Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to test

concentrations (e.g., 0.1 nM to 10

M) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35).

Incubation: Mix EGFR enzyme (0.2-0.5 ng/

L) with the test compound in a 384-well plate. Incubate for 15 minutes at Room Temperature
(RT) to allow equilibrium binding.

Initiation: Add the Substrate cocktail (Poly(Glu,Tyr) and ATP).

Reaction: Incubate for 60 minutes at RT.

Termination & Detection:

Radiometric: Spot onto P81 ion-exchange paper, wash with phosphoric acid, and count via

scintillation.

Luminescence: Add detection reagent (e.g., ADP-Glo), incubate 40 mins, and read RLU

on a plate reader.

Analysis: Plot RLU vs. log[Compound]. Fit data to the sigmoid dose-response equation to

determine

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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